Diethylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor in Organic Synthesis:

- DEAHCl serves as a precursor for the synthesis of various organic compounds, including:

- Atrazine: A herbicide commonly used in agriculture [Source: EPA: ]

- Lysergic Acid Diethylamide (LSD): A potent psychedelic drug with no approved medical use [Source: National Institute on Drug Abuse: ]

- Pharmaceutical compounds: DEAHCl is involved in the production of various medications, such as ranitidine (an H2 blocker used to treat heartburn) [Source: DrugBank: ]

Reactant in Chemical Reactions:

- DEAHCl acts as a reactant in various chemical reactions, including:

- Mannich reaction: A chemical reaction used to synthesize various organic compounds, including pharmaceuticals and cosmetics [Source: ScienceDirect: ]

- Synthesis of diethylaminoethyl (DEAE) derivatives: These compounds are used in various applications, such as chromatography and ion exchange processes [Source: Sigma-Aldrich: ]

Other Research Applications:

- DEAHCl has been used in various other scientific research applications, including:

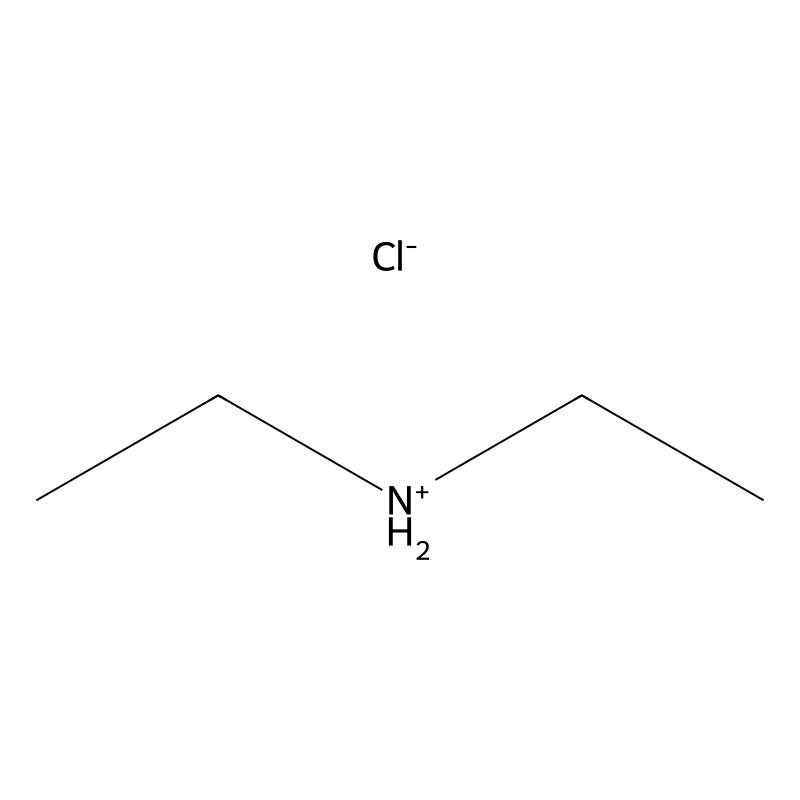

Diethylamine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 109.6 g/mol. It appears as white to off-white crystalline powder or crystals and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is a salt formed from diethylamine and hydrochloric acid, often referred to as diethylammonium chloride in some contexts .

Diethylamine hydrochloride is primarily used as a precursor in the synthesis of various chemical compounds, including pharmaceuticals and agricultural chemicals. Its strong ammonia-like odor and weakly alkaline properties make it useful in several applications across different industries .

DEAHCl is a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure. It is also slightly toxic upon ingestion.

- Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DEAHCl.

- Formation of Diethylammonium Chloride: When diethylamine reacts with hydrochloric acid, it forms diethylammonium chloride:

- Mannich Reaction: Diethylamine hydrochloride can act as a reactant in Mannich reactions, where it combines with formaldehyde and a ketone or aldehyde to produce β-amino carbonyl compounds .

- Alkylation: It can undergo alkylation to yield tertiary amines, which are useful intermediates in organic synthesis .

Diethylamine hydrochloride exhibits low toxicity but can cause transient visual impairment when inhaled. It has been noted for its role in the synthesis of lysergic acid diethylamide (LSD) and atrazine, a widely used herbicide. Additionally, it has potential applications in treating metabolic disorders due to its properties as a nitrogen source in biological systems .

Diethylamine hydrochloride can be synthesized through several methods:

- Direct Neutralization: Mixing diethylamine with hydrochloric acid results in the formation of diethylamine hydrochloride.

- Evaporation Method: Dissolving diethylamine in ethanol and allowing the ethanol to evaporate can yield solid diethylamine hydrochloride, which is stable for storage .

- Reflux Methods: Heating diethylamine with concentrated hydrochloric acid under reflux conditions can also produce the hydrochloride salt effectively .

Diethylamine hydrochloride has diverse applications across various fields:

- Chemical Synthesis: It serves as an intermediate for synthesizing dyes, pharmaceuticals (e.g., ranitidine), and other organic compounds.

- Agricultural Chemicals: It is utilized in the production of herbicides like atrazine.

- Biological Research: The compound is employed in research settings for its properties related to nitrogen metabolism .

Interaction studies involving diethylamine hydrochloride focus on its reactivity with other chemical agents. For instance, it has been studied for its role in synthesizing complex organic molecules through various reaction pathways, including Mannich reactions and alkylation processes. These studies highlight its versatility as a nucleophile and its ability to form stable products under mild conditions .

Diethylamine hydrochloride shares similarities with several other amine-based compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Ethylamine | A primary amine; more reactive than secondary amines. | |

| Triethylamine | A tertiary amine; less basic than diethylamine. | |

| Dimethylamine | A secondary amine; similar structure but different reactivity profile. | |

| N,N-Diethylethanolamine | Used as a surfactant; distinct from diethylamine due to additional hydroxyl group. |

Diethylamine hydrochloride's unique properties stem from its secondary amine structure, which allows for specific reactivity patterns not observed in primary or tertiary amines. Its role as an intermediate in various syntheses further differentiates it from similar compounds .

DEET-Based Synthesis Pathways

Acid Hydrolysis of N,N-Diethyl-meta-Toluamide

The hydrolysis of N,N-diethyl-meta-toluamide (DEET) represents a widely documented route to diethylamine hydrochloride. This process involves cleaving the amide bond in DEET using hydrochloric acid under reflux conditions. A typical procedure involves refluxing DEET with a 3:1 volumetric ratio of 30% hydrochloric acid for 1–2 hours [1] [4]. The reaction proceeds via nucleophilic attack by water on the protonated amide group, yielding diethylamine hydrochloride and meta-toluic acid as products [2].

Reaction Equation:

$$ \text{C}{12}\text{H}{17}\text{NO} + \text{HCl} + \text{H}2\text{O} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NH}2^+\text{Cl}^- + \text{C}8\text{H}7\text{O}2\text{H} $$

Key variables influencing yield include:

- Acid concentration: Higher HCl concentrations (20–30%) enhance reaction rates but require careful temperature control to avoid side reactions [4].

- Reflux duration: Extended reflux times (24+ hours) improve conversion rates, particularly for impure DEET sources [4].

- Post-reaction processing: Extraction with toluene removes meta-toluic acid, while evaporation isolates diethylamine hydrochloride [1] [4].

Reaction Conditions Optimization

Optimization studies highlight the following:

- Temperature: Maintaining reflux temperatures (100–110°C) ensures complete hydrolysis without decomposing products [4].

- Molar ratios: A 4–5× excess of HCl relative to DEET drives the reaction to completion, as confirmed by gravimetric analysis of recovered meta-toluic acid [4].

- Impurity management: Crude DEET sources (e.g., commercial repellents) necessitate vacuum distillation or activated carbon treatment to remove perfumes and co-formulants [4].

Purification Strategies

Post-hydrolysis purification involves:

- Distillation: Removing excess HCl and water under reduced pressure yields a concentrated diethylamine hydrochloride solution [1].

- Recrystallization: Dissolving the crude product in ethanol (78°C) followed by cooling produces crystals with >99% purity [5].

- Solvent extraction: Toluene efficiently partitions meta-toluic acid from the aqueous diethylamine hydrochloride layer [1].

Table 1: Yield Comparison for DEET Hydrolysis Methodologies

| HCl Concentration | Reflux Duration | Yield (%) | Purity (%) |

|---|---|---|---|

| 20% | 24 hours | 80 | 95 |

| 30% | 2 hours | 61 | 90 |

Ammonium Chloride Reaction Method

Ethanol-Based Reflux Protocol

While less common than DEET hydrolysis, diethylamine hydrochloride can be synthesized via the reaction of diethylamine with ammonium chloride in ethanol. This method involves refluxing equimolar amounts of diethylamine and ammonium chloride in anhydrous ethanol for 6–8 hours. The reaction proceeds via nucleophilic substitution, with ethanol acting as both solvent and proton donor.

Reaction Equation:

$$ \text{(C}2\text{H}5\text{)}2\text{NH} + \text{NH}4\text{Cl} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NH}2^+\text{Cl}^- + \text{NH}_3 $$

Mechanistic Considerations and Yield Enhancement

- Solvent polarity: Ethanol’s moderate polarity facilitates ion pair formation, enhancing reaction kinetics [5].

- Ammonia removal: Continuous nitrogen purging or condensation improves yields by shifting equilibrium toward the product.

- Catalysis: Trace amounts of Lewis acids (e.g., ZnCl₂) accelerate the reaction but risk introducing metallic impurities [5].

Direct Acid-Base Neutralization

Diethylamine and HCl Reaction Dynamics

The most straightforward synthesis involves neutralizing diethylamine with hydrochloric acid:

$$ \text{(C}2\text{H}5\text{)}2\text{NH} + \text{HCl} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NH}_2^+\text{Cl}^- $$

This exothermic reaction achieves near-quantitative yields when conducted in ice-cold water or ethanol [3] [5].

Process Engineering Considerations

- Temperature control: Gradual HCl addition (≤5°C) prevents thermal degradation [3].

- Crystallization: Slow evaporation at 50–60°C produces monoclinic crystals with a density of 1.07 g/cm³ [3] [5].

- Scalability: Semi-batch reactors with mechanical stirring accommodate large-scale production [3].

Table 2: Solubility of Diethylamine Hydrochloride in Common Solvents (25°C) [5]

| Solvent | Solubility (g/100 g) |

|---|---|

| Water | 232 |

| Ethanol | 78 |

| Chloroform | 12 |

| Diethyl ether | 0.3 |

Industrial-Scale Production Approaches

Continuous Flow Methodologies

Modern facilities employ continuous flow reactors to synthesize diethylamine hydrochloride. Key features include:

- Microreactor design: Enhanced heat transfer minimizes hot spots during HCl addition [3].

- In-line pH monitoring: Automated feedback loops maintain stoichiometric equivalence [3].

- Solvent recycling: Ethanol and water are recovered via fractional distillation, reducing waste [3].

Economic Efficiency Parameters

- Raw material costs: DEET-based routes are cost-effective when using recycled insect repellents ($15/kg DEET vs. $50/kg pure diethylamine) [1] [3].

- Energy consumption: Continuous flow systems reduce energy use by 40% compared to batch reactors [3].

- Waste management: meta-Toluic acid byproducts find use in polymer synthesis, offsetting disposal costs [4].

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 65 of 66 companies with hazard statement code(s):;

H315 (95.38%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant